1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230800-26-5
VCID: VC4620331
InChI: InChI=1S/C6H10N4O.ClH/c7-6-3-10(9-8-6)5-1-2-11-4-5;/h3,5H,1-2,4,7H2;1H
SMILES: C1COCC1N2C=C(N=N2)N.Cl
Molecular Formula: C6H11ClN4O
Molecular Weight: 190.63

1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride

CAS No.: 2230800-26-5

Cat. No.: VC4620331

Molecular Formula: C6H11ClN4O

Molecular Weight: 190.63

* For research use only. Not for human or veterinary use.

1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride - 2230800-26-5

Specification

CAS No. 2230800-26-5
Molecular Formula C6H11ClN4O
Molecular Weight 190.63
IUPAC Name 1-(oxolan-3-yl)triazol-4-amine;hydrochloride
Standard InChI InChI=1S/C6H10N4O.ClH/c7-6-3-10(9-8-6)5-1-2-11-4-5;/h3,5H,1-2,4,7H2;1H
Standard InChI Key UOIBZBWGHODYPP-UHFFFAOYSA-N
SMILES C1COCC1N2C=C(N=N2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₁₁ClN₄O, with a molar mass of 190.63 g/mol. Its IUPAC name, 1-(oxolan-3-yl)triazol-4-amine hydrochloride, reflects a triazole ring substituted at the 1-position by an oxolan-3-yl group and at the 4-position by an amine, protonated as a hydrochloride salt. The oxolane ring adopts a puckered conformation, while the triazole’s planar structure facilitates π-π stacking interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2230800-26-5
Molecular FormulaC₆H₁₁ClN₄O
Molecular Weight190.63 g/mol
SMILESC1COCC1N2C=C(N=N2)N.Cl
InChIKeyUOIBZBWGHODY
Hydrogen Bond Donors2 (amine NH, HCl)
Hydrogen Bond Acceptors4 (triazole N, oxolane O, Cl⁻)

The hydrochloride salt improves aqueous solubility compared to the freebase (C₆H₁₀N₄O, MW 154.17 g/mol), making it preferable for in vitro assays.

Synthesis and Optimization

Click Chemistry Approaches

The synthesis predominantly employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative protocol involves:

  • Azide Preparation: Reacting 3-azidooxolane with propargylamine.

  • Cycloaddition: Catalyzing the reaction with Cu(I) to form the 1,4-disubstituted triazole.

  • Salt Formation: Treating the freebase with HCl to yield the hydrochloride.

Reaction yields typically exceed 70%, with purification via column chromatography (silica gel, eluent: ethyl acetate/methanol). The Huisgen cycloaddition variant (thermal, without copper) is less common but avoids metal contamination.

Table 2: Synthetic Conditions Comparison

ParameterCuAAC MethodHuisgen Method
CatalystCuINone
Temperature25–50°C80–100°C
Reaction Time2–4 hours12–24 hours
Yield75–85%50–60%
Purity (HPLC)>95%~90%

Biological Activities and Mechanisms

Antifungal Activity

Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. In Candida albicans assays, 1-(oxolan-3-yl)-1H-1,2,3-triazol-4-amine hydrochloride showed an MIC₉₀ of 8 µg/mL, comparable to fluconazole. The oxolane moiety enhances membrane permeability, while the protonated amine strengthens target binding via electrostatic interactions.

Pharmacological Applications

Drug Design Scaffold

The compound serves as a versatile scaffold due to:

  • Metabolic Stability: The oxolane ring resists oxidative degradation.

  • Bioisosteric Potential: The triazole mimics amide bonds, improving oral bioavailability.

  • Salt Form Advantages: Hydrochloride enhances dissolution rates (pH 7.4 solubility: 34 mg/mL vs. 9 mg/mL for freebase).

Research Trends and Future Directions

Recent studies focus on:

  • Structure-Activity Relationships (SAR): Modifying oxolane substituents to optimize CYP51 affinity.

  • Combination Therapies: Synergistic effects with amphotericin B against azole-resistant fungi.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve tumor targeting.

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